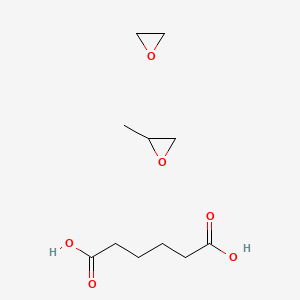
Hexanedioic acid;2-methyloxirane;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, 2-methyloxirane, and oxirane are three distinct chemical compounds that can form a polymer when combined. Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂. 2-methyloxirane, also known as propylene oxide, is an epoxide with the formula C₃H₆O. Oxirane, commonly known as ethylene oxide, is another epoxide with the formula C₂H₄O. When these compounds polymerize, they form a complex structure with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic Acid: Hexanedioic acid is typically synthesized through the oxidation of cyclohexanol and cyclohexanone with nitric acid. This process involves several steps, including the formation of intermediates such as cyclohexanone oxime and caprolactam.
2-Methyloxirane: 2-methyloxirane is commonly produced via the chlorohydrin process, which involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, followed by dehydrochlorination with a base.
Oxirane: Oxirane is industrially produced by the catalytic oxidation of ethylene using oxygen or air
Industrial Production Methods
Hexanedioic Acid: Industrial production of hexanedioic acid involves the oxidation of cyclohexane with air in the presence of cobalt or manganese catalysts.
2-Methyloxirane: The industrial production of 2-methyloxirane often employs the chlorohydrin process or the hydroperoxide process, where propylene is oxidized using tert-butyl hydroperoxide.
Oxirane: Oxirane is produced on a large scale using the direct oxidation method, which is highly efficient and widely used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both 2-methyloxirane and oxirane can undergo oxidation reactions to form diols. For example, oxirane can be oxidized to ethylene glycol.
Reduction: Hexanedioic acid can be reduced to hexanediol using reducing agents such as lithium aluminum hydride.
Substitution: Epoxides like 2-methyloxirane and oxirane can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and alcohols are frequently used in substitution reactions.
Major Products Formed
Oxidation: Diols such as ethylene glycol and propylene glycol.
Reduction: Hexanediol from hexanedioic acid.
Substitution: Various alcohols and amines depending on the nucleophile used.
Scientific Research Applications
Hexanedioic acid, 2-methyloxirane, and oxirane have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other chemicals.
Biology: Oxirane derivatives are used in the study of enzyme mechanisms and as cross-linking agents in protein chemistry.
Medicine: Epoxides like oxirane are used in the synthesis of pharmaceuticals and as sterilizing agents due to their antimicrobial properties.
Industry: Hexanedioic acid is a key component in the production of nylon-6,6, while 2-methyloxirane and oxirane are used in the manufacture of polyurethane foams and surfactants.
Mechanism of Action
The mechanism of action of these compounds varies depending on their application:
Hexanedioic Acid: Acts as a monomer in polymerization reactions, forming long-chain polymers through condensation reactions.
2-Methyloxirane and Oxirane: These epoxides undergo ring-opening reactions, where the strained three-membered ring is attacked by nucleophiles, leading to the formation of various products. The ring strain in epoxides makes them highly reactive and suitable for a variety of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: Another dicarboxylic acid with similar properties to hexanedioic acid.
Ethylene Glycol: A diol formed from the oxidation of oxirane.
Propylene Glycol: A diol formed from the oxidation of 2-methyloxirane.
Uniqueness
Hexanedioic Acid: Its longer carbon chain compared to succinic acid provides different physical properties and applications, particularly in the production of nylon-6,6.
2-Methyloxirane and Oxirane: The presence of the epoxide ring makes these compounds highly reactive and versatile in chemical synthesis, distinguishing them from other alcohols and diols.
Properties
CAS No. |
58481-42-8 |
|---|---|
Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
hexanedioic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2 |
InChI Key |
AEGBOSBMZYQQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O |
Related CAS |
37310-98-8 58481-42-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


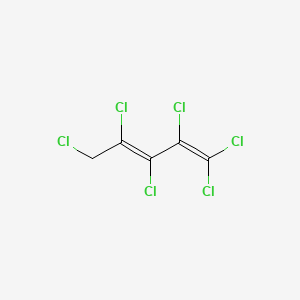
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
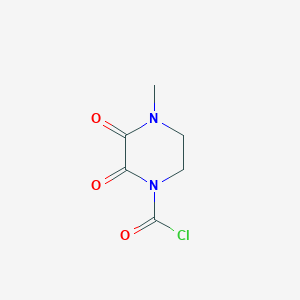
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
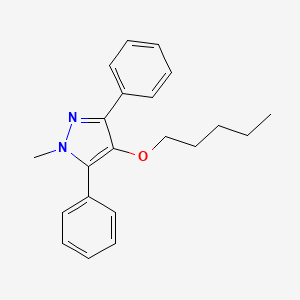
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)

![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
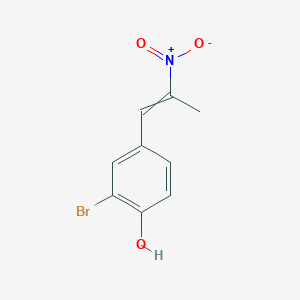
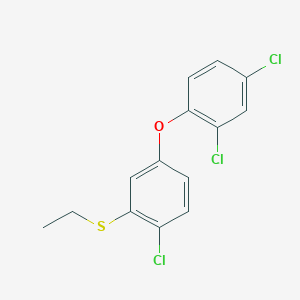
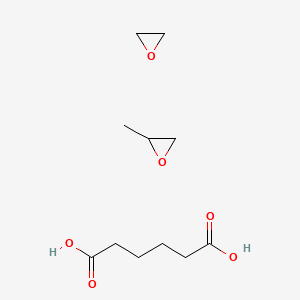
![1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14605551.png)
